1,1-Diphenyl-3-chloropropane
Description
1,1-Diphenyl-3-chloropropane is a chlorinated hydrocarbon featuring a propane backbone substituted with two phenyl groups at the 1-position and a chlorine atom at the 3-position. Chlorinated propane derivatives are widely studied for their applications in organic synthesis, agrochemicals, and material science, with variations in substituents (e.g., phenyl, ethoxy, or additional halogens) significantly altering reactivity, stability, and toxicity .
Properties
CAS No. |
91384-81-5 |
|---|---|
Molecular Formula |
C15H15Cl |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
(3-chloro-1-phenylpropyl)benzene |
InChI |
InChI=1S/C15H15Cl/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
VZSNLZWOUKDPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-1,1-diethoxypropane
- Structure : Features ethoxy groups at the 1-position and chlorine at the 3-position.
- Molecular Formula : C₇H₁₅ClO₂.
- CAS No.: 35573-93-3.
- Key Properties : Used as an intermediate in organic synthesis, particularly for acetal-protected aldehydes. Its ethoxy groups enhance solubility in polar solvents compared to phenyl-substituted analogs .
1,2-Dichloropropane
- Structure : Chlorine atoms at the 1- and 2-positions of propane.
- Molecular Formula : C₃H₆Cl₂.
- CAS No.: 78-87-4.
- Key Properties : A volatile solvent with neurotoxic and hepatotoxic effects. Its linear structure facilitates reactivity in dehydrohalogenation reactions .
1,3-Dichloropropane
- Structure : Chlorine atoms at the 1- and 3-positions.
- Molecular Formula : C₃H₆Cl₂.
- CAS No.: 142-28-7.
- Key Properties: Less volatile than 1,2-dichloropropane, with applications in soil fumigation. The trans-isomer (1,3-dichloropropene) is a potent nematocide but classified as a probable carcinogen .
1,2,3-Trichloropropane
- Structure : Three chlorine atoms on adjacent carbons.
- Molecular Formula : C₃H₅Cl₃.
- CAS No.: 96-18-4.
- Key Properties: High toxicity (hepatotoxic and carcinogenic) limits its use to specialized industrial processes. Its stability under heat makes it a concern for environmental persistence .
Comparative Data Table
| Compound | Molecular Formula | CAS No. | Key Substituents | Molecular Weight (g/mol) | Applications | Toxicity Profile |
|---|---|---|---|---|---|---|
| 1,1-Diphenyl-3-chloropropane* | C₁₅H₁₃Cl | Not available | Phenyl (C₆H₅), Cl | 228.72 (theoretical) | Hypothetical: Polymer precursor | Limited data; inferred high lipophilicity |
| 3-Chloro-1,1-diethoxypropane | C₇H₁₅ClO₂ | 35573-93-4 | Ethoxy (OCH₂CH₃), Cl | 166.64 | Organic synthesis intermediate | Low acute toxicity |
| 1,2-Dichloropropane | C₃H₆Cl₂ | 78-87-5 | Cl at C1, C2 | 112.99 | Solvent, degreaser | Neurotoxic, hepatotoxic |
| 1,3-Dichloropropane | C₃H₆Cl₂ | 142-28-9 | Cl at C1, C3 | 112.99 | Soil fumigant | Probable carcinogen (trans-isomer) |
| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 96-18-4 | Cl at C1, C2, C3 | 147.43 | Industrial solvent | Carcinogenic, hepatotoxic |
*Hypothetical data inferred from structural analogs.
Research Findings and Trends
Reactivity :
- Phenyl vs. Ethoxy Groups : Bulky phenyl groups in this compound likely reduce electrophilic substitution reactivity compared to 3-chloro-1,1-diethoxypropane, where ethoxy groups stabilize carbocation intermediates .
- Chlorine Position : 1,2-dichloropropane undergoes faster dehydrohalogenation than 1,3-dichloropropane due to proximity of Cl atoms, forming allylic chlorides .
- Metabolites: 1,3-dichloropropene metabolizes to mutagenic epoxides, while 1,2,3-trichloropropane forms glutathione conjugates linked to renal toxicity .
Environmental Impact :
- 1,3-dichloropropene’s volatility raises air pollution concerns, whereas 1,2,3-trichloropropane’s persistence in soil necessitates remediation strategies .
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